Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate
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Overview
Description
Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate is an organic compound with the molecular formula C13H16O3 It is an ester derivative of 3-(3,5-dimethyl-4-formylphenyl)propionic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate typically involves the esterification of 3-(3,5-dimethyl-4-formylphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(3,5-dimethyl-4-formylphenyl)propionic acid+methanolacid catalystMethyl 3-(3,5-dimethyl-4-formylphenyl)propionate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can facilitate the esterification process, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(3,5-dimethyl-4-carboxyphenyl)propionic acid.
Reduction: Methyl 3-(3,5-dimethyl-4-hydroxymethylphenyl)propionate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate depends on its chemical reactivity and interactions with other molecules. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenylpropionate
- Methyl 3-(4-hydroxyphenyl)propionate
- Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Uniqueness
Methyl 3-(3,5-dimethyl-4-formylphenyl)propionate is unique due to the presence of both the formyl and ester functional groups, which provide distinct reactivity and potential for diverse applications. The dimethyl substitution on the aromatic ring also contributes to its unique chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-(4-formyl-3,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C13H16O3/c1-9-6-11(4-5-13(15)16-3)7-10(2)12(9)8-14/h6-8H,4-5H2,1-3H3 |
InChI Key |
PUZYZFPWXIKJFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)CCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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